3-Methylene-2,6-heptanedione
Overview
Description
3-Methylene-2,6-heptanedione is an organic compound with the molecular formula C8H12O2. It is a diketone with a methylene group at the third position. This compound is known for its unique structure, which allows it to participate in various chemical reactions, particularly intramolecular aldol reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylene-2,6-heptanedione can be synthesized through several methods:
Reduction of 2,6-lutidine: This method involves the reduction of 2,6-lutidine to form 2,6-heptanedione, which can then be converted to this compound.
Methylation of methylperoxycyclopentanone: This method involves the methylation of methylperoxycyclopentanone to produce 2,6-heptanedione, which can subsequently be converted to this compound.
Industrial Production Methods:
Hydration of 1,6-heptadiynes: This method involves the hydration of 1,6-heptadiynes using various catalysts such as gold-carbene complexes, cationic iridium complexes, and indium complexes.
Types of Reactions:
Intramolecular Aldol Reactions: this compound undergoes intramolecular aldol reactions to form cyclic products.
Common Reagents and Conditions:
Major Products:
3-Methyl-2-cyclohexenone: This is the major product formed from the intramolecular aldol reaction of this compound.
Scientific Research Applications
3-Methylene-2,6-heptanedione has several applications in scientific research:
Hydrogenation Processes: It is used as an intermediate in the hydrogenation of 2,6-heptanedione to produce compounds such as 2,6-dimethyltetrahydropyran, 3-methylcyclohexanone, and 3-methylcyclohexanol.
Chiral Auxiliary Development: It is used in the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary.
Condensation Reactions: It participates in condensation reactions to produce compounds such as 2,7-diamino-4,5-dialkyl-imidazo[5,1-f]-as-triazines.
Proton Transfer Kinetics: It is used in the study of rates of reversible deprotonation and the role of steric effects in these reactions.
Antiviral Research: Derivatives of this compound have shown inhibitory effects against equine rhinovirus.
Catalysis and Oxidation Studies: It is used in studies of catalytic behaviors in benzene oxidation.
Mechanism of Action
The mechanism of action for 3-methylene-2,6-heptanedione involves the formation of a ring through an intramolecular aldol reaction. This reaction occurs between the enolate donor and the electrophilic acceptor of an aldol reaction, which are contained in the same molecule . The reaction proceeds through the formation of an enolate ion, which then attacks the carbonyl group to form a cyclic intermediate. This intermediate undergoes dehydration to form the final product, 3-methyl-2-cyclohexenone .
Comparison with Similar Compounds
2,5-Hexanedione: This compound undergoes similar intramolecular aldol reactions to form cyclic products such as 3-methyl-2-cyclopentenone.
2,4-Pentanedione: This compound does not undergo intramolecular aldol reactions due to the lack of a suitable carbonyl group for the reaction.
Uniqueness: 3-Methylene-2,6-heptanedione is unique due to its ability to undergo intramolecular aldol reactions to form six-membered ring products. This property makes it a valuable compound in synthetic organic chemistry for the preparation of cyclic compounds .
Properties
IUPAC Name |
3-methylideneheptane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPAMXZGKPTNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426735 | |
Record name | 3-Methylene-2,6-heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22289-05-0 | |
Record name | 3-Methylene-2,6-heptanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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